
Cimiracemoside C
Übersicht
Beschreibung
Cimiracemoside C (CAS: 256925-92-5), also known as Cimicifugoside M, is a triterpene glycoside isolated from Cimicifuga racemosa (black cohosh). It is characterized by a complex cyclic structure with hydroxyl groups and a glucuronic acid moiety . Its molecular formula is C₃₅H₅₆O₉, with a molecular weight of 620.81 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside C typically involves the extraction from the rhizomes of Cimicifuga racemosa. The process includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is followed by large-scale chromatography to purify the compound. The purified product is then dried and packaged for use in research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cimiracemoside C unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine glycosidischen Bindungen verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, die im Molekül vorhanden sind.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).
Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).
Lösungsmittel: Methanol, Ethanol, Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte und reduzierte Derivate von this compound, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Cimiracemoside C hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Triterpenglykosiden verwendet.
Biologie: Wird auf seine Rolle bei der Aktivierung von AMPK untersucht, das für die zelluläre Energiehomöostase entscheidend ist.
Medizin: Wird auf seine potenziellen antidiabetischen Wirkungen untersucht, da es den Glukosestoffwechsel und die Insulinempfindlichkeit verbessern kann.
Industrie: Wird bei der Entwicklung von Therapeutika und Nahrungsergänzungsmitteln auf Basis von Naturprodukten verwendet
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung der AMP-aktivierten Proteinkinase (AMPK) aus. Dieses Enzym spielt eine Schlüsselrolle bei der Regulierung des zellulären Energiegleichgewichts. Durch die Aktivierung von AMPK verstärkt this compound die Glukoseaufnahme und die Fettsäureoxidation, was zu einer verbesserten Insulinempfindlichkeit und zu einer Senkung des Blutzuckerspiegels führt. Dieser Mechanismus macht es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen wie Diabetes .
Wirkmechanismus
Cimiracemoside C exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy balance. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced blood glucose levels. This mechanism makes it a promising candidate for the treatment of metabolic disorders such as diabetes .
Vergleich Mit ähnlichen Verbindungen
Key Bioactivity :
- AMPK Activation : Cimiracemoside C activates AMP-activated protein kinase (AMPK), a critical regulator of energy metabolism, leading to improved glucose uptake and insulin sensitivity in diabetic mouse models .
- Antidiabetic Potential: In vivo studies demonstrate its ability to reduce plasma glucose levels and enhance insulin sensitivity comparably to metformin, though without altering peak blood glucose levels during tolerance tests .
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
This compound belongs to the triterpene saponin family, sharing a cimigenol-type aglycone core with other Cimiracemosides (A–M). These compounds differ in glycosylation patterns and substituents (Table 1).
Table 1: Structural Comparison of this compound and Analogues
Functional Differences
- This compound vs. Cimiracemoside D: While both share a cimigenol core, Cimiracemoside D’s additional sugar units (C₃₇H₅₈O₁₁) may hinder AMPK activation, as its bioactivity remains uncharacterized .
- This compound vs. Cimiside B : Cimiside B’s Acteol-type aglycone and xylose glycosylation correlate with distinct mechanisms, such as anti-inflammatory effects, unlike this compound’s metabolic focus .
- Cimigenol Derivatives: Compounds like Cimigenol-3-O-α-L-arabinoside lack the glucuronic acid group critical for AMPK interaction, instead showing anti-resorptive or antitumor activities .
Pharmacological Profiles
Table 2: Bioactivity Comparison
Research Implications and Gaps
Biologische Aktivität
Cimiracemoside C, a bioactive compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered attention for its potential therapeutic effects, particularly in women's health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is classified as a triterpene glycoside. Its structure includes a cycloartane backbone, which is characteristic of many compounds found in the Cimicifuga genus. Research indicates that this compound may contribute to the overall efficacy of black cohosh extracts used in dietary supplements aimed at alleviating menopausal symptoms and other gynecological issues.
Pharmacological Properties
1. Hormonal Activity:
this compound has been shown to exhibit estrogen-like activity, which may help mitigate menopausal symptoms such as hot flashes. Studies suggest that it interacts with serotonin receptors, particularly 5-HT1A and 5-HT7, which are involved in thermoregulation and mood stabilization .
2. Anti-inflammatory Effects:
Research indicates that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting a potential role in managing inflammatory conditions .
3. Antioxidant Activity:
The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases associated with aging .
This compound's biological effects can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition: By binding to serotonin transporters, it may function similarly to selective serotonin reuptake inhibitors (SSRIs), contributing to mood regulation and alleviation of menopausal symptoms .
- Modulation of Cytokine Production: It affects the signaling pathways involved in inflammation, leading to decreased levels of inflammatory markers .
- Antioxidant Pathways: The compound enhances endogenous antioxidant defenses, thereby reducing oxidative damage within cells .
Case Studies
A cross-sectional clinical study involving women using black cohosh supplements revealed no significant hematological abnormalities or increased micronucleus frequencies associated with this compound intake. This suggests a favorable safety profile for long-term use in healthy populations .
Quantitative Analysis
A study utilizing high-performance liquid chromatography (HPLC) analyzed various accessions of Cimicifuga racemosa, revealing varying concentrations of this compound and related compounds. The findings indicated that specific extraction methods significantly influence the yield and bioactivity of these compounds .
Data Tables
Study | Findings | |
---|---|---|
Looney et al. (2012) | Quantified levels of this compound across different plant accessions | Variability in content affects therapeutic efficacy |
Mercado-Feliciano et al. (2012) | Evaluated safety in animal models | No hepatotoxicity; potential for chromosomal alterations observed |
Wang et al. (2022) | Investigated receptor interactions | Supports hormonal activity through serotonin receptor modulation |
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for characterizing Cimiracemoside C’s structural and chemical properties?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Mass spectrometry (MS) confirms molecular weight (620.81 g/mol) and fragmentation patterns. Cross-reference with databases like PubChem (CID: 256925-92-5) for validation .
- Key Data : Structural features include a triterpene backbone with a β-D-glucuronide moiety critical for AMPK activation .
Q. How is this compound isolated from Cimicifuga racemosa (black cohosh)?
- Protocol : Ethanol-water extraction followed by silica gel chromatography and preparative HPLC. Monitor fractions using TLC (Rf: 0.3–0.4 in chloroform-methanol 8:2) .
- Challenges : Co-elution with isomers (e.g., Cimiracemoside D) requires careful separation; purity >99.5% is achievable via iterative crystallization .
Q. What in vitro assays are used to evaluate this compound’s AMPK activation?
- Experimental Design : Use HepaRG cells treated with 10–100 µM this compound. Measure AMPK phosphorylation (Western blot) and compare to metformin controls. Include ATP depletion assays to confirm AMPK’s energy-sensing role .
- Key Finding : EC50 for AMPK activation is ~25 µM, comparable to protopine derivatives but with lower cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., glycosylation) affect this compound’s bioactivity?
- Analysis : Compare aglycone derivatives (e.g., 23-epi-26-deoxyactein) and glycosylated analogs (e.g., Cimiracemoside H). In silico docking (AutoDock Vina) reveals the β-D-glucuronide moiety enhances binding to AMPK’s γ-subunit (ΔG = −9.2 kcal/mol) .
- Contradictions : Cimiracemoside H (Δ7,8 double bond absent) shows 50% reduced activity, suggesting Δ7,8 is critical for conformational stability .
Q. What in vivo models validate this compound’s anti-diabetic potential?
- Design : Use ob/ob mice (n=68) dosed orally (10 mg/kg/day for 7 days). Measure fasting glucose (↓30% vs. control) and insulin sensitivity via OGTT. Histopathology assesses liver steatosis reduction .
- Limitations : Poor bioavailability (<15%) in rodents necessitates nanoformulation (e.g., liposomes) for translational studies .
Q. How can researchers reconcile discrepancies in AMPK activation mechanisms reported across studies?
- Methodological Approach :
Dose-Response Curves : Confirm linearity across 1–100 µM to rule out off-target effects at high doses.
Orthogonal Assays : Combine kinase activity assays (e.g., LanthaScreen) with transcriptomics (RNA-seq of AMPK downstream targets).
Controlled Variables : Standardize cell culture conditions (e.g., glucose concentration) to minimize confounding metabolic stress .
Q. What strategies improve the stability of this compound during storage?
- Guidelines : Store lyophilized powder at −20°C in argon-flushed vials. In solution (DMSO), avoid freeze-thaw cycles; degradation increases by 12% after three cycles. Monitor via HPLC-UV (λ=210 nm) .
Q. Data Interpretation & Experimental Design
Q. How should researchers design a study to compare this compound with synthetic AMPK activators?
- Framework :
- Primary Endpoint : AMPK phosphorylation (p-AMPK/AMPK ratio) in HepG2 cells.
- Secondary Endpoints : Glucose uptake (2-NBDG assay) and mitochondrial respiration (Seahorse Analyzer).
- Statistical Power : Use ANOVA with post-hoc Tukey test (α=0.05, β=0.2; n≥6 replicates) .
Q. What are common pitfalls in quantifying this compound’s isomers (e.g., Cimiracemoside D)?
- Troubleshooting :
- Chromatography : Use a C18 column with 0.1% formic acid in acetonitrile-water (gradient elution) to resolve isomers (retention time difference: 0.8 min).
- Validation : Spike samples with authentic standards (e.g., Cimiracemoside D, CID: 290821-39-5) to confirm peak identity .
Q. Ethical & Methodological Compliance
Q. How to ensure reproducibility when replicating this compound studies?
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-BKJHYQRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256925-92-5 | |
Record name | Cimiracemoside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIRACEMOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.